(1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile
Description
(1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with an indanone moiety, and an acetonitrile group. The intricate arrangement of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-(1,3-dioxoinden-2-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c19-9-12(18-20-13-7-3-4-8-14(13)21-18)15-16(22)10-5-1-2-6-11(10)17(15)23/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUJIKORLUETBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)C3=NC4=CC=CC=C4N3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole ring, followed by the introduction of the indanone moiety. The final step involves the addition of the acetonitrile group under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
(1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a pharmacophore in drug design.
Industry: The compound’s chemical properties make it suitable for use in materials science, particularly in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which (1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The precise molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1H-Benzoimidazol-2-yl)-(1,3-dioxo-indan-2-ylidene)-acetonitrile include other benzimidazole derivatives and indanone-based compounds. Examples include:
- Benzimidazole-2-carboxylic acid
- 1,3-Indandione derivatives
- Acetonitrile-substituted heterocycles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
